AC-Met-amc

Vue d'ensemble

Description

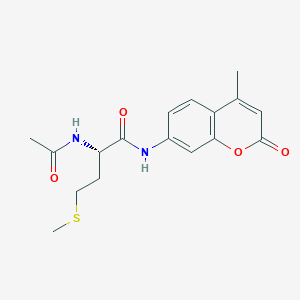

AC-Met-amc is a substrate for acylamino acid-releasing enzyme [EC 3.4.19.1] . It has a molecular weight of 348.42 and a chemical formula of C₁₇H₂₀N₂O₄S .

Synthesis Analysis

The aminopeptidase activity of acylpeptide hydrolase (APEH) in the crude extract was measured using the fluorogenic substrate Ac-Met-AMC . The reaction mixture, containing the appropriate amount of crude extracts in 50 mM Tris–HCl buffer pH 7.5, was preincubated at 37 °C .Physical And Chemical Properties Analysis

AC-Met-amc has a molecular weight of 348.42 and a chemical formula of C₁₇H₂₀N₂O₄S . It should be stored at temperatures below -15°C .Applications De Recherche Scientifique

Aconitum Carmichaelii and Methotrexate (AMC) in Rheumatoid Arthritis : A study investigated the effects of Aconitum Carmichaelii (AC) combined with Methotrexate (MTX), referred to as AMC, on TNF-α in an inflammatory response model. This research may provide insights into the benefits of AMC in managing rheumatoid arthritis (Park, Lee, Han, & Oh, 2018).

AC-HVAF Sprayed Fe-based Amorphous Coatings (AMC) : Another study focused on the corrosion and erosion–corrosion behavior of AC-HVAF sprayed Fe-based amorphous metallic coatings (AMC) in chloride-containing solutions. This research highlights the potential of AMC in protective coatings (Wang et al., 2015).

Affinity Monolith Chromatography (AMC) : Affinity monolith chromatography (AMC) is a liquid chromatography technique employing a monolithic support and a biologically related binding agent. This method has applications in selective separation, analysis, and study of specific compounds in samples (Pfaunmiller et al., 2013).

Automatic Modulation Classification (AMC) in Cognitive Radios : Research in communications discussed the use of automatic modulation classification (AMC) in cognitive radios, exploiting the cyclostationarity property of modulated signals for classification purposes (Ramkumar, 2009).

Activated Carbon Adsorbent-Loaded Media in Chemical Filters : A study examined the vapor adsorption characteristics of toluene in activated carbon adsorbent-loaded nonwoven fabric media, used in chemical filters for cleanrooms to remove airborne molecular contamination (AMC) (Shiue et al., 2010).

Aluminium Matrix Composites (AMCs) : Research on aluminium matrix composites (AMCs) reinforced by high-entropy alloy particles (HEAp) discussed their use in asymmetric rolling processes to enhance mechanical properties. This has implications for lightweight structural materials in various industries (Luo & Yu, 2022).

Mécanisme D'action

Target of Action

AC-Met-amc is a substrate for the enzyme acylpeptide hydrolase (APEH) . APEH is a member of the prolyl-oligopeptidase class, with a unique substrate specificity . This enzyme plays crucial roles in many physiological and pathophysiological processes .

Mode of Action

The interaction of AC-Met-amc with APEH is measured using a spectrofluorimetric method . The compound is used to test the aminopeptidase activity of APEH . The reaction mixture containing AC-Met-amc and APEH is preincubated at 37 °C .

Biochemical Pathways

APEH is involved in the regulation of protein homeostasis or 'proteostasis’ . Proteostasis is a complex network of quality-control processes that regulate the fate of proteins from synthesis to degradation within the cells . Proteolytic enzymes like APEH are essential in carrying out and regulating a plethora of different biological processes such as gene expression, differentiation, and cell death .

Result of Action

The inhibition of APEH by compounds like AC-Met-amc can have significant effects on cell viability . For example, in SAOS-2 osteosarcoma cells, the inhibition of APEH markedly reduced cell viability via deregulation of the APEH-proteasome system . Furthermore, the anti-proliferative effects were closely related to the activation of a caspase-dependent apoptotic pathway .

Action Environment

The action of AC-Met-amc is likely influenced by various environmental factors. For instance, the temperature at which the reaction mixture is preincubated can affect the interaction between AC-Met-amc and APEH Additionally, the cellular environment and the presence of other molecules can also influence the compound’s action, efficacy, and stability

Orientations Futures

Research on acylpeptide hydrolase (APEH), the enzyme for which AC-Met-amc is a substrate, suggests that it could play a crucial role in the pathogenesis of cancer . This sheds new light on the potential of this enzyme as an attractive target for the diagnosis and the quest for selective cancer therapies .

Propriétés

IUPAC Name |

(2S)-2-acetamido-N-(4-methyl-2-oxochromen-7-yl)-4-methylsulfanylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-10-8-16(21)23-15-9-12(4-5-13(10)15)19-17(22)14(6-7-24-3)18-11(2)20/h4-5,8-9,14H,6-7H2,1-3H3,(H,18,20)(H,19,22)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRSOUHHRUJURD-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCSC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AC-Met-amc | |

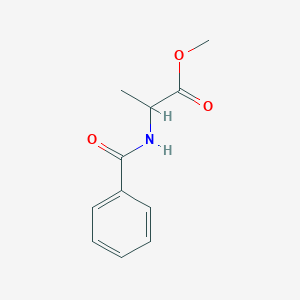

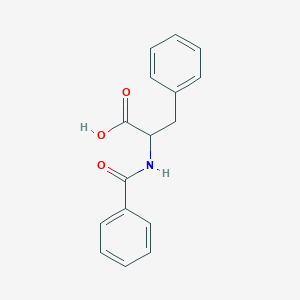

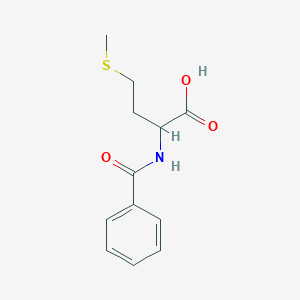

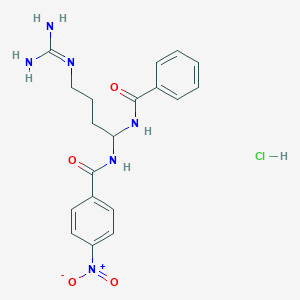

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

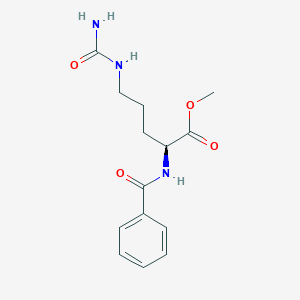

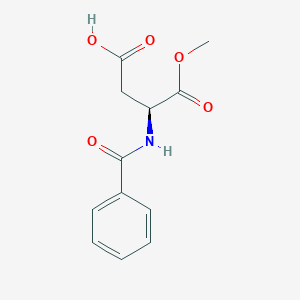

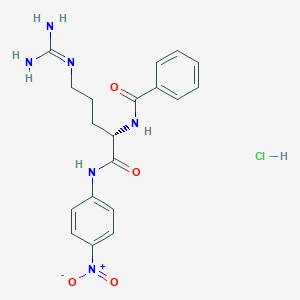

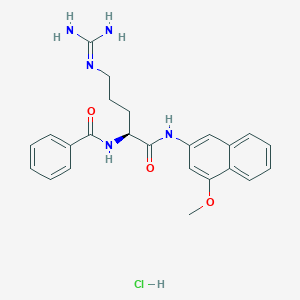

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

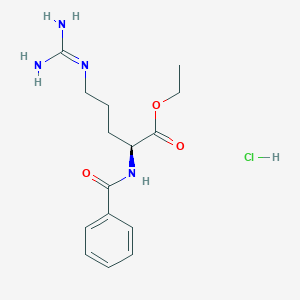

![N-{1-[(naphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl}benzamide](/img/structure/B556298.png)

![N-[(2R)-5-(Diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide;hydrochloride](/img/structure/B556304.png)